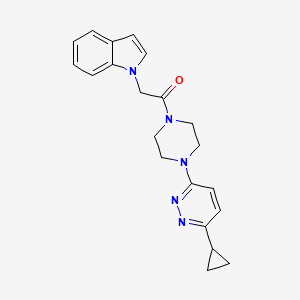
1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound incorporates functional groups known for their pharmacological relevance, including piperazine and indole structures, which are pivotal in drug development.
The molecular formula of the compound is C22H22N4O, with a molecular weight of approximately 378.44 g/mol. The structure features key components that may interact with various biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 378.44 g/mol |
| CAS Number | 2034427-38-6 |
The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. It is hypothesized that the compound may modulate the activity of these targets, leading to significant downstream effects on cellular pathways. The precise molecular interactions and pathways remain an area for further investigation, but preliminary studies suggest potential roles in neurotransmission and anti-inflammatory responses.
Antimicrobial Activity
Research indicates that derivatives of similar structural frameworks exhibit notable antimicrobial properties. For instance, compounds containing piperazine moieties have demonstrated effectiveness against various bacterial strains. Specific studies have shown that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Indole derivatives are well-documented for their anticancer activities. Initial studies on related compounds suggest that This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation . Further research is required to elucidate the specific cancer types affected and the underlying mechanisms.
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties, suggesting potential applications in treating neurological disorders. Compounds similar to this one have been studied for their effects on serotonin and dopamine receptors, indicating possible anxiolytic or antidepressant activities .
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions starting from cyclopropylpyridazine intermediates, followed by piperazine incorporation and final coupling with indole derivatives .
- Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and anticancer activities of synthesized derivatives, revealing promising results against various pathogens and cancer cell lines .
Propiedades
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(15-26-10-9-17-3-1-2-4-19(17)26)25-13-11-24(12-14-25)20-8-7-18(22-23-20)16-5-6-16/h1-4,7-10,16H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLPGSIEIMYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













